2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide

Description

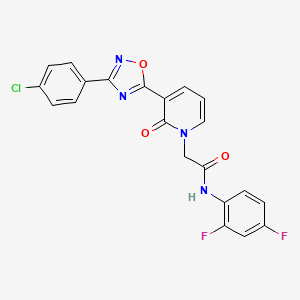

The compound 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide is a heterocyclic small molecule featuring a 1,2,4-oxadiazole core substituted with a 4-chlorophenyl group, fused to a 2-oxopyridin moiety. The acetamide side chain is linked to a 2,4-difluorophenyl group, contributing to its unique physicochemical and pharmacological profile. This structural architecture suggests applications in medicinal chemistry, particularly for targets requiring heterocyclic scaffolds with improved bioavailability.

Properties

IUPAC Name |

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2,4-difluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13ClF2N4O3/c22-13-5-3-12(4-6-13)19-26-20(31-27-19)15-2-1-9-28(21(15)30)11-18(29)25-17-8-7-14(23)10-16(17)24/h1-10H,11H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUKROFQMJIIQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)CC(=O)NC4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13ClF2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Pyridine Ring Construction: The oxadiazole intermediate is then reacted with a pyridine derivative, typically through a condensation reaction facilitated by a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).

Final Coupling: The resulting intermediate is coupled with 2,4-difluoroaniline under conditions that promote amide bond formation, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized for higher yields and cost-effectiveness. This often involves:

Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.

Green Chemistry Approaches: Employing environmentally benign solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), potentially reducing the oxadiazole ring.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidizing Agents: KMnO₄, H₂O₂

Reducing Agents: LiAlH₄, NaBH₄

Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products

Oxidation Products: Oxides of the original compound.

Reduction Products: Reduced forms of the oxadiazole ring.

Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

The compound's structural components suggest several potential biological activities:

- Antimicrobial Activity : Similar derivatives have shown promising antibacterial and antifungal properties. For instance, compounds containing oxadiazole and pyridine rings have been reported to exhibit significant antimicrobial effects against resistant strains of bacteria and fungi .

- Anticancer Properties : The presence of halogenated phenyl groups may enhance the anticancer potential of the compound. Research indicates that related compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) studies suggest that modifications in substituents can significantly impact efficacy .

- Anti-inflammatory Effects : Compounds with similar scaffolds have been investigated for their anti-inflammatory properties. The oxadiazole ring system is known to interact with biological targets that mediate inflammatory responses .

Case Studies

Several studies have investigated the biological applications of compounds related to the target molecule:

- Study on Antimicrobial Activity : A derivative containing a similar oxadiazole framework was tested against multiple bacterial strains, showing effective inhibition at low concentrations. This suggests that the target compound may also possess similar antimicrobial effects .

- Cytotoxicity Evaluation : A series of pyridine derivatives were evaluated for their anticancer activity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Results indicated that certain modifications increased cytotoxicity significantly, highlighting the importance of structural features in enhancing therapeutic activity .

Mechanism of Action

The mechanism by which 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to changes in cellular pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, thereby altering the biochemical pathways within cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on molecular features, physicochemical properties, and inferred biological activity.

Table 1: Structural and Functional Comparison

*Estimated based on molecular formula.

Key Observations:

Structural Variations and Pharmacological Implications: The target compound’s 2,4-difluorophenyl group likely enhances membrane permeability compared to the 4-isopropylphenyl group in the analog from , which may improve CNS penetration or intracellular target engagement. Compared to the pyrazolo-pyrimidine-chromen hybrid in , the target compound’s smaller size (~438 vs. 571 g/mol) may favor better oral bioavailability.

Physicochemical Properties :

- Fluorine substituents in the target compound and increase lipophilicity (logP ~3–4), whereas the sulfanyl group in introduces polarity but may reduce metabolic stability.

- The oxadiazole core in the target compound and confers resistance to oxidative metabolism, unlike the pyrazole in , which may undergo faster hepatic clearance.

Computational and Experimental Insights: Tools like AutoDock4 could predict binding affinities for these compounds. For example, the 2,4-difluorophenyl group in the target compound may form halogen bonds with target proteins, while the aldehyde in might covalently modify catalytic residues.

Biological Activity

The compound 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, anticancer activities, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 426.9 g/mol. The compound features multiple functional groups, including oxadiazole and pyridine moieties, which are known to contribute to various biological activities.

Antibacterial Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant antibacterial properties. For instance, compounds similar to the one have shown moderate to good activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

Antifungal Activity

In addition to antibacterial effects, the compound has been evaluated for antifungal activity. Similar oxadiazole derivatives have demonstrated effectiveness against fungal strains such as Candida albicans, with MIC values indicating a promising antifungal profile .

Anticancer Activity

The anticancer potential of this compound has also been explored through various in vitro studies. Compounds containing the oxadiazole ring have been associated with significant cytotoxic effects against various cancer cell lines. For example, some derivatives showed IC50 values less than that of standard chemotherapeutic agents like doxorubicin .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the phenyl rings and the presence of electron-withdrawing groups significantly influence the biological activity of these compounds. The presence of a chlorophenyl group and difluorophenyl moiety enhances both antibacterial and anticancer activities .

Case Studies

- Antimicrobial Study : A study demonstrated that a related oxadiazole derivative exhibited strong antimicrobial activity against several pathogens, suggesting that structural features such as halogen substitutions play a crucial role in enhancing activity .

- Cytotoxicity Assessment : In another case study involving various cancer cell lines, compounds similar to the target compound showed promising results with IC50 values indicating effective inhibition of cell proliferation .

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize this compound, and what are the critical reaction parameters?

Answer:

The synthesis of this compound typically involves multi-step reactions, including cyclization and coupling steps. Key intermediates include the formation of the 1,2,4-oxadiazole ring (via nitrile oxide cycloaddition) and the 2-oxopyridine moiety (via cyclocondensation of ketoesters with urea derivatives). Palladium-catalyzed cross-coupling reactions may be used to assemble the final structure. Optimized yields (60–75%) are achieved under inert atmospheres (N₂/Ar), controlled temperatures (80–120°C), and using catalysts like Pd(PPh₃)₄ . Purity (>95%) is confirmed via HPLC and column chromatography .

Basic: Which spectroscopic and crystallographic techniques are essential for confirming the compound’s structure?

Answer:

- X-ray crystallography provides definitive proof of molecular geometry, as seen in analogous structures with resolved bond angles and torsional conformations (e.g., C–N bond lengths: 1.35–1.38 Å) .

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) identifies substituent environments, such as the deshielded protons on the 4-chlorophenyl group (δ 7.45–7.65 ppm) and fluorine atoms (δ -110 to -115 ppm for difluorophenyl) .

- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z calculated for C₂₂H₁₄ClF₂N₃O₃: 465.06; observed: 465.05) .

Advanced: How can researchers address inconsistencies in biological activity data across different assays?

Answer:

Discrepancies often arise due to:

- Purity variations : Impurities (e.g., unreacted intermediates) may skew results. Validate purity via HPLC and adjust synthetic protocols to minimize by-products .

- Assay conditions : Differences in solvent (DMSO vs. aqueous buffers), pH, or cell lines can alter activity. Standardize protocols using reference compounds (e.g., positive controls with known IC₅₀ values) .

- Structural analogs : Compare activity with derivatives (e.g., replacing 4-chlorophenyl with 4-bromophenyl) to identify pharmacophore requirements .

Advanced: What experimental strategies are recommended for optimizing the compound’s stability under physiological conditions?

Answer:

- Degradation studies : Perform accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify hydrolytic or oxidative degradation products (e.g., cleavage of the oxadiazole ring) .

- Formulation adjustments : Use lyophilization or encapsulation in cyclodextrins to enhance solubility and reduce hydrolysis in aqueous media .

- pH-dependent stability assays : Test compound integrity in buffers (pH 1–9) to simulate gastrointestinal and plasma environments .

Advanced: How can computational methods guide the design of derivatives with improved target binding?

Answer:

- Molecular docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., kinase domains). Focus on hydrogen bonding with the acetamide moiety and π-π stacking of aromatic rings .

- QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with activity to prioritize derivatives (e.g., electron-withdrawing groups on the oxadiazole enhance binding) .

- MD simulations : Assess binding stability over 100 ns trajectories to identify flexible regions requiring rigidification (e.g., modifying the pyridinone ring) .

Basic: What are the primary safety considerations for handling this compound in laboratory settings?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of fine powders .

- First aid : For accidental ingestion, rinse mouth with water and seek medical attention. Provide SDS documentation to healthcare providers .

Advanced: How can researchers validate the compound’s mechanism of action in cellular models?

Answer:

- Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm binding to suspected targets (e.g., kinases) by observing shifts in protein melting temperatures .

- Gene knockout/knockdown : CRISPR/Cas9-mediated deletion of target genes can establish causality between binding and observed phenotypes .

- Metabolomic profiling : Compare treated vs. untreated cells via LC-MS to identify pathway perturbations (e.g., ATP depletion in kinase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.